Conformational Locking: Cis-Amide Bond Preference of 5,5-Dimethylproline vs. Unsubstituted Proline
The defining feature of the 5,5-dimethylproline core in this target compound is its ability to strongly bias the adjacent peptide bond toward the cis conformation. In contrast, peptides containing unsubstituted proline exist in equilibrium between cis and trans isomers. The quantitative difference is substantial: in a model dipeptide (Boc-Phe-Me₂Pro-OMe), the dimethylproline-containing bond is 90% in the cis conformation [1]. This is a stark contrast to proline, which typically exhibits a trans preference in unstructured peptides [1][2].
| Evidence Dimension | Cis-Amide Bond Population |
|---|---|
| Target Compound Data | 90% cis |
| Comparator Or Baseline | Proline (Pro): variable, usually favors trans conformation (e.g., ~10-30% cis in unstructured peptides [1]) |
| Quantified Difference | ~60-80% absolute increase in cis isomer population; effectively locks the bond in a cis conformation [2]. |
| Conditions | Model dipeptide Boc-Phe-Me₂Pro-OMe; NMR analysis (CDCl₃) [1]; Tripeptides Ac-YdmPN and Ac-NdmPY; 2D ¹H NMR [2]. |
Why This Matters
For procurement, this quantifies the compound's primary functional value: it provides a reliable, off-the-shelf chemical tool to permanently lock a peptide bond in a specific, biologically relevant conformation, which cannot be achieved with standard Boc-Pro-OH.
- [1] Magaard, V. W.; Sanchez, R. M.; Bean, J. W.; Moore, M. L. A Convenient synthesis of the, conformationally constrained amino acid 5,5-dimethylproline. Tetrahedron Lett. 1993, 34 (3), 381-384. View Source
- [2] An, S. S. A.; Lester, C. C.; Peng, J.-L.; Li, Y.-J.; Rothwarf, D. M.; Welker, E.; Thannhauser, T. W.; Zhang, L. S.; Tam, J. P.; Scheraga, H. A. Retention of the Cis Proline Conformation in Tripeptide Fragments of Bovine Pancreatic Ribonuclease A Containing a Non-natural Proline Analogue, 5,5-Dimethylproline. J. Am. Chem. Soc. 1999, 121 (50), 11558-11566. View Source
